![molecular formula C10H14FNO3S B2942656 N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411306-39-1](/img/structure/B2942656.png)
N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride is an organic compound characterized by its unique structure, which includes a sulfamoyl fluoride group attached to a methoxy-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzylamine and methylsulfonyl fluoride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent moisture interference.
Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride undergoes several types of chemical reactions:
Nucleophilic Substitution: The sulfamoyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonamide and fluoride ion.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of sulfonamides or sulfonates.
Oxidation: Production of sulfonic acids.
Reduction: Generation of sulfides.
Aplicaciones Científicas De Investigación
N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfamoyl fluoride groups.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting serine hydrolases.
Medicine: Explored for its therapeutic potential in treating diseases where enzyme inhibition is beneficial.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride exerts its effects involves:
Molecular Targets: Primarily targets enzymes with active serine residues.
Pathways Involved: Inhibition of serine hydrolases by forming a covalent bond with the active site serine, leading to enzyme inactivation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride
- N-[(2-Methylphenyl)methyl]-N-methylsulfamoyl fluoride
- N-[(2-Methoxy-5-methylphenyl)methyl]-N-ethylsulfamoyl fluoride
Uniqueness
N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding affinity to target enzymes. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
N-[(2-methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-8-4-5-10(15-3)9(6-8)7-12(2)16(11,13)14/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRXWYZUJBFUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
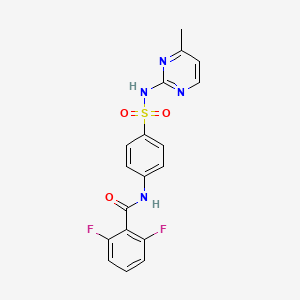
![4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2942574.png)
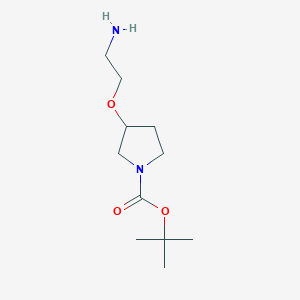
![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)
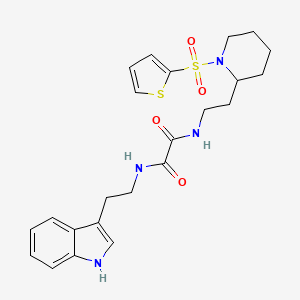
![2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate](/img/structure/B2942583.png)
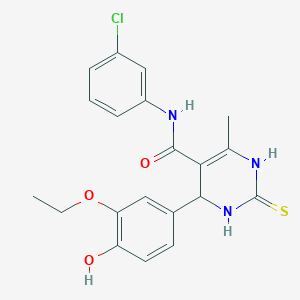

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide](/img/structure/B2942591.png)
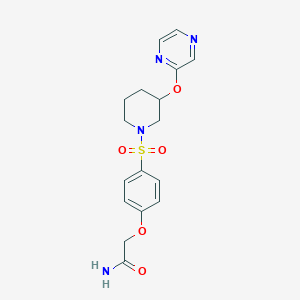


![methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2942595.png)
![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)
